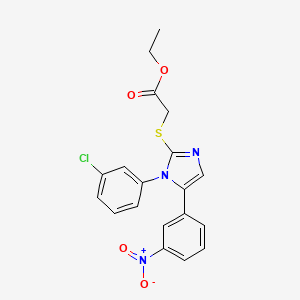

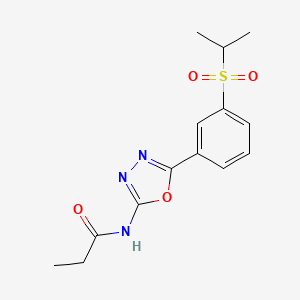

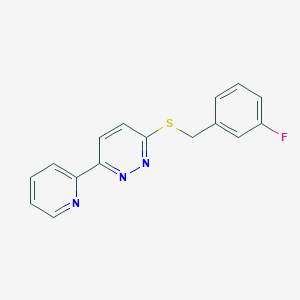

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

カタログ番号 B2894009

CAS番号:

313986-04-8

分子量: 270.244

InChIキー: LJQPVRSJTZNENL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, also known as NBBO, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a unique structure, which makes it an excellent tool for studying biological processes at the molecular level.

科学的研究の応用

Synthesis and Chemical Properties

- The study on N,N-bond-forming heterocyclization reports the synthesis of 3-alkoxy-2H-indazoles via one-step heterocyclization of o-nitrobenzylamines. This synthesis shows the influence of the electronic nature of the nitrophenyl group and the steric and electronic nature of the R1-functionalized benzylic amine on the efficiency of this reaction (Mills et al., 2006).

- Another research elaborates on the synthesis of biologically active Oxazol-5-(4H)-one , highlighting its potential as an immunomodulator and tyrosinase inhibitor. This synthesis leverages an Erlenmeyer–Plöchl reaction and emphasizes its utility in an educational setting for advanced organic chemistry courses (Rodrigues et al., 2015).

- The design, synthesis, and photoreactivity of compounds with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages were explored. The study found differences in decomposition rates under irradiation based on linkage type and the substitution pattern on the benzyl groups (Katritzky et al., 2003).

Advanced Applications and Techniques

- Research into photoremovable protecting groups in organic synthesis reviews the applications of light-sensitive groups, including 2-nitrobenzyl, for the protection of various functional groups in the synthesis of complex organic compounds. This includes their role in carbohydrate chemistry, nucleotide synthesis, and peptide synthesis on polymeric supports (Pillai, 1980).

- A study on polymers featuring photolabile groups focuses on the o-nitrobenzyl group's increasing utilization in polymer and materials science. It covers a range of applications from photodegradable hydrogels to photocleavable bioconjugates, underscoring the versatility of the o-nitrobenzyl group in altering polymer properties through irradiation (Zhao et al., 2012).

特性

IUPAC Name |

3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-14-15(12-3-1-2-4-13(12)20-14)9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPVRSJTZNENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![2-[2-(2-hydroxyethyl)piperidino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2893935.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)

![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)

![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)